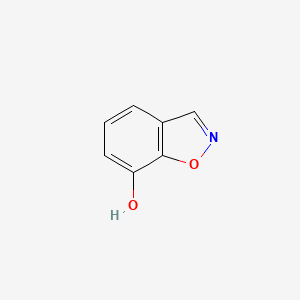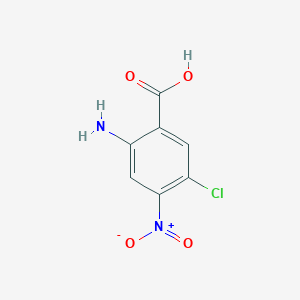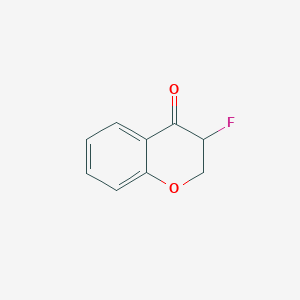
3-Fluorchroman-4-on
Übersicht
Beschreibung
3-Fluorochroman-4-one is a heterocyclic organic compound that belongs to the chromanone family It is characterized by a fluorine atom attached to the third carbon of the chromanone structure
Wissenschaftliche Forschungsanwendungen
3-Fluorochroman-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It is used in the development of fluorescent probes for biological imaging.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
Wirkmechanismus
Target of Action
3-Fluorochroman-4-one is a derivative of chroman-4-one, a significant structural entity in heterocyclic chemistry and drug discovery These compounds have been associated with a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Chroman-4-one derivatives are known to exhibit significant variations in biological activities . These compounds likely interact with their targets, leading to changes at the molecular and cellular levels that result in their observed biological effects.
Biochemical Pathways
Chroman-4-one derivatives have been associated with various biological activities, suggesting they may influence multiple biochemical pathways . For instance, one study mentioned the asymmetric hydrogenation of 3-fluorinated chromones as an efficient pathway towards the synthesis of chiral fluorine-containing compounds .
Result of Action
Chroman-4-one derivatives have been associated with a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects, among others . These effects suggest that 3-Fluorochroman-4-one could have similar impacts at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
3-Fluorochroman-4-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities It interacts with several enzymes, including acetylcholinesterase and tyrosinase, exhibiting inhibitory effectsAdditionally, 3-Fluorochroman-4-one has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, enhancing its antioxidant properties .
Cellular Effects
3-Fluorochroman-4-one influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses. By inhibiting this pathway, 3-Fluorochroman-4-one can reduce the expression of pro-inflammatory cytokines. Furthermore, this compound affects cellular metabolism by enhancing the activity of enzymes involved in the detoxification of reactive oxygen species, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, 3-Fluorochroman-4-one exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as acetylcholinesterase, leading to enzyme inhibition. This binding is facilitated by the fluorine atom, which enhances the compound’s affinity for the enzyme. Additionally, 3-Fluorochroman-4-one can modulate gene expression by interacting with transcription factors involved in oxidative stress responses. This interaction results in the upregulation of antioxidant genes, providing a protective effect against cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluorochroman-4-one have been studied over different time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 3-Fluorochroman-4-one maintains its inhibitory effects on target enzymes and continues to provide antioxidant protection to cells. Prolonged exposure to high concentrations may lead to cellular toxicity, highlighting the importance of dosage control in experimental settings .
Dosage Effects in Animal Models
The effects of 3-Fluorochroman-4-one vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as enzyme inhibition and antioxidant protection. At high doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues, leading to cellular damage. Therefore, careful consideration of dosage is essential when using 3-Fluorochroman-4-one in animal studies .
Metabolic Pathways
3-Fluorochroman-4-one is involved in several metabolic pathways, primarily those related to oxidative stress responses. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species. Additionally, 3-Fluorochroman-4-one can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 3-Fluorochroman-4-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the mitochondria and the endoplasmic reticulum. The distribution of 3-Fluorochroman-4-one within cells is crucial for its biological activity, as it ensures that the compound reaches its target enzymes and exerts its effects effectively .
Subcellular Localization
The subcellular localization of 3-Fluorochroman-4-one is influenced by targeting signals and post-translational modifications. The compound is primarily localized to the mitochondria and the endoplasmic reticulum, where it interacts with enzymes involved in oxidative stress responses. This localization is essential for its antioxidant activity, as it allows 3-Fluorochroman-4-one to directly modulate the activity of mitochondrial and endoplasmic reticulum-associated enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorochroman-4-one typically involves the fluorination of chroman-4-one derivatives. One common method is the electrophilic fluorination of chroman-4-one using reagents such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of 3-Fluorochroman-4-one may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluorochroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chroman-4-one derivatives.
Reduction: Reduction reactions can convert it to 3-fluorochroman-4-ol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Chroman-4-one derivatives.
Reduction: 3-Fluorochroman-4-ol.
Substitution: Various substituted chroman-4-one derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
3-Chlorochroman-4-one: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
3-Bromochroman-4-one: Contains a bromine atom, which can affect the compound’s reactivity and interactions.
Uniqueness of 3-Fluorochroman-4-one: The presence of the fluorine atom in 3-Fluorochroman-4-one imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets. These characteristics make it a valuable compound in medicinal chemistry and other scientific research fields .
Eigenschaften
IUPAC Name |
3-fluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCAFGYMGLQOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research?
A: The research highlights a novel method for synthesizing optically active 3-fluorochroman-4-one using a metal-free asymmetric hydrogenation process []. This is significant because traditional methods for synthesizing chiral fluorinated compounds often rely on expensive and potentially toxic transition metal catalysts. This new approach utilizes a readily available achiral borane and a chiral oxazoline as an FLP catalyst, offering a potentially more sustainable and environmentally friendly alternative [].
Q2: What are the potential applications of this research in the broader field of chiral compound synthesis?
A: This research contributes significantly to the field of chiral fluorine chemistry by providing a new route for synthesizing optically active 3-fluorochroman-4-ones []. These compounds are important building blocks for various biologically active molecules, including pharmaceuticals and agrochemicals. The development of efficient and environmentally friendly methods for synthesizing chiral fluorinated compounds is crucial for advancing these fields. This metal-free approach using FLP catalysis opens new possibilities for developing other valuable chiral fluorine-containing molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



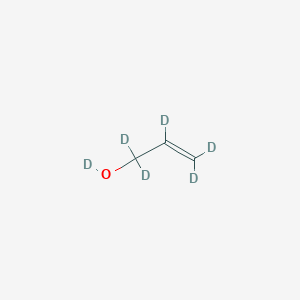
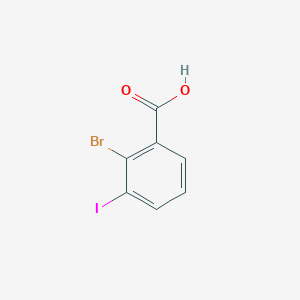
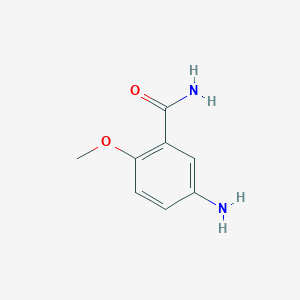
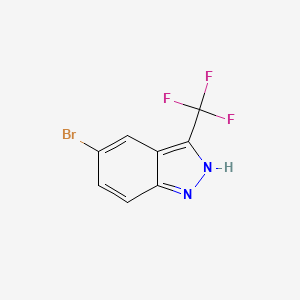
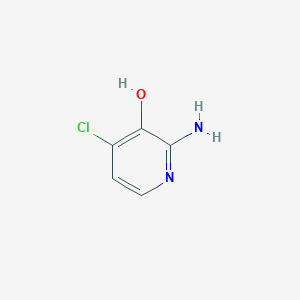
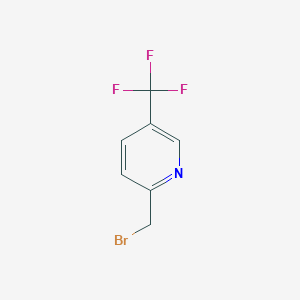
![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)
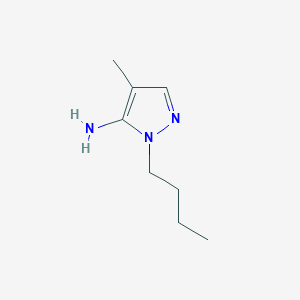
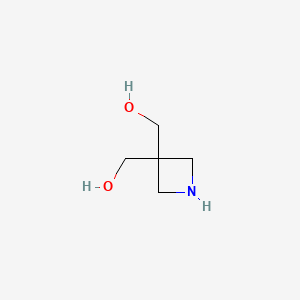
![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)
![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)
